FANFT

Description

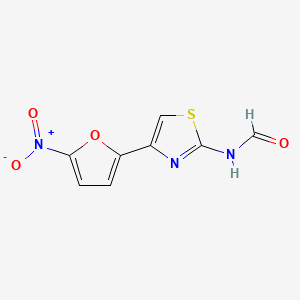

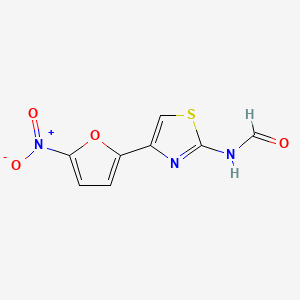

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4S/c12-4-9-8-10-5(3-16-8)6-1-2-7(15-6)11(13)14/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBWQLJJMGJREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4S | |

| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020953 | |

| Record name | N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-(4-(5-nitro-2-furyl)thiazoyl)formamide appears as dark yellow powder or gold solid. (NTP, 1992) | |

| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

24554-26-5 | |

| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24554-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FANFT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024554265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FANFT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANFT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N99PZG62O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

549.5 to 562.1 °F (NTP, 1992) | |

| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Chemical Landscape of FANFT: A Technical Guide to its Structure, Properties, and Carcinogenic Mechanism

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical guide provides an in-depth exploration of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a potent uroepithelial carcinogen. This document outlines its chemical structure, physicochemical and pharmacological properties, a representative synthesis protocol, and its mechanism of action, with a focus on the molecular pathways it perturbs.

Chemical Structure and Identification

This compound is a nitrofuran derivative characterized by a 5-nitrofuran ring linked to a thiazole ring, with a formamide group attached to the thiazole moiety. Its chemical identity is established by the following identifiers:

-

IUPAC Name: N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]formamide[1]

-

Molecular Formula: C₈H₅N₃O₄S[1]

-

CAS Number: 24554-26-5[1]

-

Synonyms: 2-Formylamino-4-(5-nitro-2-furyl)thiazole, this compound[1]

The two-dimensional chemical structure of this compound is depicted below:

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Source |

| Molecular Weight | 239.21 g/mol | --INVALID-LINK-- |

| Appearance | Dark yellow powder or gold solid | --INVALID-LINK-- |

| Melting Point | 287.5 - 294.5 °C (549.5 to 562.1 °F) | --INVALID-LINK-- |

| Solubility | < 1 mg/mL in water at 21.1°C (70°F) | --INVALID-LINK-- |

| Elimination Half-Life (in rats) | < 5 minutes | --INVALID-LINK-- |

Experimental Protocols

Representative Synthesis of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound)

The following is a representative, multi-step protocol for the synthesis of this compound, based on established chemical principles for the formation of similar nitrofuran and thiazole derivatives. This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-nitro-2-furaldehyde and thiourea in a suitable solvent such as ethanol.

-

Halogenation: To the stirred suspension, slowly add a halogenating agent (e.g., bromine or iodine) dissolved in the same solvent. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product, ANFT, may precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Formylation of ANFT to this compound

-

Reaction Setup: In a clean, dry round-bottom flask, suspend the synthesized ANFT in an excess of formic acid, which acts as both the solvent and the formylating agent.

-

Dehydration: To drive the reaction, add a dehydrating agent such as acetic anhydride dropwise to the stirred suspension. The reaction is typically performed at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Isolation and Purification: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude this compound. Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. The crude product can be purified by recrystallization from a solvent such as acetone or a mixture of dimethylformamide and water.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis, to confirm its identity and purity.

Biological Activity and Carcinogenic Mechanism

This compound is a well-established urothelial carcinogen, primarily inducing bladder cancer in experimental animals. It is, in fact, a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.

The key steps in the mechanism of action of this compound are:

-

Metabolic Deformylation: In vivo, this compound is rapidly deformylated to its primary metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT).

-

Nitroreduction: The nitro group of ANFT is then reduced by nitroreductases, present in both hepatic and extrahepatic tissues, to form reactive intermediates, including hydroxylamine and nitrenium ions.

-

DNA Adduct Formation: These highly reactive electrophilic intermediates can then covalently bind to the nucleophilic sites on DNA bases (primarily guanine and adenine), forming DNA adducts.

-

Genotoxicity and Carcinogenesis: The formation of these DNA adducts can lead to mutations during DNA replication if not repaired by the cell's DNA repair machinery. The accumulation of mutations in critical genes, such as tumor suppressor genes and oncogenes, disrupts normal cellular processes, including cell cycle control and apoptosis, ultimately leading to neoplastic transformation and the development of bladder cancer.

The following diagram illustrates the workflow of this compound's metabolic activation and its subsequent role in carcinogenesis.

The formation of DNA adducts by this compound metabolites can disrupt the DNA damage response (DDR) pathway. While the direct interaction with specific signaling proteins is not the primary mechanism, the resulting genomic instability can lead to the dysregulation of multiple signaling pathways crucial for cellular homeostasis, including the p53 and RB tumor suppressor pathways, as well as pathways involved in cell cycle progression like the PI3K/AKT and MAPK pathways.

References

An In-Depth Technical Guide to N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) for Researchers and Drug Development Professionals

An Overview of a Potent Urothelial Carcinogen for Preclinical Bladder Cancer Research

N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, commonly known as FANFT, is a synthetic nitrofuran derivative extensively utilized in preclinical research as a potent and selective inducer of urinary bladder cancer in various animal models. Its consistent and organ-specific carcinogenicity has made it an invaluable tool for studying the mechanisms of urothelial carcinogenesis and for evaluating the efficacy of novel therapeutic interventions. This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical characteristics, metabolic activation, experimental protocols for cancer induction, and its impact on cellular processes.

Chemical and Physical Properties

This compound is a dark yellow powder or gold solid. Its fundamental chemical and physical properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| IUPAC Name | N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]formamide | [1] |

| Molecular Formula | C₈H₅N₃O₄S | [1] |

| Molecular Weight | 239.21 g/mol | [1] |

| CAS Number | 24554-26-5 | [1] |

| Appearance | Dark yellow powder or gold solid | [1][2] |

| Melting Point | 287.5 - 294.5 °C (549.5 to 562.1 °F) | [1][2] |

| Solubility | Less than 1 mg/mL in water at 21 °C (70 °F) | [1][2] |

Synthesis

A generalized workflow for such a reaction is depicted below.

Caption: Generalized Synthesis Workflow for this compound.

Metabolism and Mechanism of Carcinogenicity

The carcinogenicity of this compound is dependent on its metabolic activation. A critical initial step is the in vivo deformylation of this compound to its more proximate carcinogenic metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT).[3] This conversion is carried out by enzymes present in the liver and kidney.[4]

The subsequent metabolic activation of ANFT is mediated by nitroreductases, which reduce the nitro group to reactive intermediates. These electrophilic species can then covalently bind to cellular macromolecules, including DNA and proteins, leading to mutations and initiating the carcinogenic process. Prostaglandin H synthase, an enzyme present in the bladder mucosa, has also been implicated in the co-oxidative metabolism of ANFT, further contributing to its activation.[5]

Caption: Metabolic Activation Pathway of this compound.

Toxicology

Experimental Protocols: Induction of Bladder Carcinogenesis in Rodents

This compound is most commonly administered in the diet to induce bladder tumors in rodents. The following provides a general protocol based on published studies.

Animal Model:

Diet Preparation and Administration:

-

This compound is incorporated into the standard rodent chow at a specified concentration. Common concentrations range from 0.05% to 0.2% by weight.[7][10]

-

To prepare the diet, this compound is typically first dissolved in a small amount of a suitable solvent (e.g., acetone) and then thoroughly mixed with a small portion of the powdered diet. This premix is then blended with the bulk of the diet to ensure uniform distribution. The solvent is allowed to evaporate completely before pelleting or feeding.

-

The this compound-containing diet is provided to the animals ad libitum.

Experimental Timeline:

-

Induction Phase: Weaning male F344 rats are fed a diet containing this compound (e.g., 0.1%) for a period of 30 weeks.[7]

-

Promotion/Observation Phase: Following the induction phase, the animals are returned to a control diet for a subsequent period, for example, 22 weeks, to allow for tumor development and progression.[7]

Endpoint Analysis:

-

Animals are monitored for clinical signs of toxicity and tumor development.

-

At the end of the study, animals are euthanized, and the urinary bladders are harvested for histopathological examination to assess tumor incidence, multiplicity, and stage.

Caption: Experimental Workflow for this compound-Induced Bladder Cancer in Rats.

Impact on Cellular Signaling Pathways

While the direct molecular targets of this compound's reactive metabolites are DNA and proteins, leading to genetic mutations, the subsequent alterations in cellular signaling pathways that drive tumorigenesis are not fully elucidated specifically for this compound. However, studies on bladder cancer, including models induced by this compound, have implicated several key signaling pathways.

Research on urothelial cells from this compound-treated rats has shown elevated expression of the c-Ha-ras and c-myc proto-oncogenes.[4] This suggests that the Ras-MAPK and Myc signaling pathways may be early events in this compound-induced bladder carcinogenesis. The Ras-MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, while Myc is a key transcription factor involved in cell growth and proliferation.

While direct evidence linking this compound to the NF-κB pathway is lacking, this pathway is a central regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers, including bladder cancer. Given that this compound induces a chronic inflammatory state in the bladder, it is plausible that the NF-κB pathway is activated downstream of the initial cellular damage caused by this compound.

Further research is needed to delineate the specific signaling cascades that are directly and indirectly modulated by this compound in the process of urothelial transformation.

Applications in Research and Drug Development

The reliable induction of bladder tumors by this compound in animal models provides a robust platform for:

-

Investigating the molecular mechanisms of bladder cancer: Studying the genetic and epigenetic alterations that occur during tumor initiation and progression.

-

Evaluating chemopreventive agents: Testing the ability of novel compounds to inhibit or delay the onset of bladder cancer.

-

Assessing the efficacy of therapeutic agents: Using this compound-induced tumors to test the anti-tumor activity of new drugs and treatment modalities.

-

Development of in vitro models: this compound-induced tumors have been used to establish bladder cancer cell lines, such as the murine MBT-2 cell line, which are valuable tools for in vitro studies.[11][12][13]

References

- 1. N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | C8H5N3O4S | CID 32486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Biotransformation of the bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oncogene expression of this compound- or BBN-induced rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioconversion and macromolecular binding of 2-amino-4-(5-nitro-2-furyl)thiazole by cultured rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pathogenesis of experimental bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of dose on urinary bladder carcinogenesis induced in F344 rats by N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental rat bladder urothelial cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Noble rat bladder cancer model. This compound-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of aspirin on N-[4-(5-nitro-2-furyl)-2-thiazolyl]-formamide-induced epithelial proliferation in the urinary bladder and forestomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro characterization of four N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide (this compound) induced mouse bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accegen.com [accegen.com]

- 13. Buy Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- | 58139-46-1 [smolecule.com]

The Carcinogenic Mechanism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a potent nitrofuran carcinogen known to induce urinary bladder cancer in various animal models. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's carcinogenicity, focusing on its metabolic activation, the formation of DNA adducts, and the subsequent cellular and signaling alterations that lead to tumorigenesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer research, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways involved.

Introduction

This compound has been extensively used as a model compound to study the mechanisms of chemical carcinogenesis, particularly in the context of bladder cancer. Understanding its mode of action is critical for assessing the risks of related compounds and for developing preventative and therapeutic strategies against chemically induced cancers. The carcinogenic process of this compound is a multi-step phenomenon initiated by metabolic activation to reactive intermediates that covalently bind to cellular macromolecules, primarily DNA. This guide will systematically dissect this process.

Metabolic Activation of this compound

The carcinogenicity of this compound is contingent upon its metabolic activation to electrophilic species that can interact with cellular nucleophiles. This process involves a series of enzymatic reactions, with prostaglandin H synthase (PHS) playing a pivotal role.

Deformylation to ANFT

The initial step in this compound metabolism is the deformylation to its proximate carcinogen, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT).

Role of Prostaglandin H Synthase (PHS)

Formation of DNA Adducts

The reactive metabolites of this compound can covalently bind to DNA, forming DNA adducts. These adducts are critical lesions that can lead to mutations if not repaired before DNA replication, thereby initiating the process of carcinogenesis. The detection and quantification of these adducts are key to understanding the genotoxicity of this compound. While specific quantitative data on this compound-DNA adduct levels in rat bladders are not available in a tabular format, studies have successfully utilized the 32P-postlabeling assay to detect their presence.

Cellular and Molecular Consequences of this compound Exposure

The formation of DNA adducts and the generation of reactive oxygen species during this compound metabolism trigger a cascade of cellular and molecular events that contribute to the development of cancer.

Oxidative Stress and Inflammation

The metabolic activation of this compound is associated with the production of reactive oxygen species (ROS), leading to a state of oxidative stress within the urothelial cells. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can also activate pro-inflammatory signaling pathways.

Alterations in Gene Expression

This compound exposure leads to significant changes in the expression of genes that regulate cell growth, proliferation, and apoptosis. Notably, early and sustained overexpression of the proto-oncogenes c-Ha-ras and c-myc has been observed in this compound-induced bladder tumors in rats.[1] This suggests that the activation of these oncogenes is a critical event in the initiation of this compound-induced bladder carcinogenesis.

Activation of Signaling Pathways

The cellular damage and altered gene expression induced by this compound culminate in the dysregulation of key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response, cell survival, and proliferation, is frequently activated in bladder cancer.[2][3] It is hypothesized that this compound-induced oxidative stress is a key trigger for NF-κB activation.

Data Presentation

Dose-Response Relationship of this compound-Induced Bladder Carcinogenesis in Rats

The following table summarizes the dose-dependent effect of this compound on the induction of urinary bladder lesions in male F344 rats fed a diet containing this compound for up to 78 weeks.

| This compound Concentration in Diet (%) | Number of Rats | Simple Hyperplasia | Papillary Transitional Cell Carcinoma | Invasive Transitional Cell Carcinoma |

| 0.0 | 49 | 0 | 0 | 0 |

| 0.005 | 50 | 2 | 0 | 0 |

| 0.01 | 50 | 12 | 2 | 0 |

| 0.02 | 49 | 1 | 38 | 11 |

| 0.04 | 48 | 0 | 46 | 32 |

| 0.08 | 49 | 0 | 48 | 46 |

| 0.16 | 49 | 0 | 49 | 49 |

Data adapted from a long-term carcinogenicity study of this compound in rats.

Experimental Protocols

This compound-Induced Bladder Carcinogenesis in Rats

This protocol describes a typical long-term study to assess the carcinogenicity of this compound in a rat model.[4]

Animals: Male Fischer 344 (F344) rats, 4 weeks of age. Housing: Animals are housed in polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Diet and this compound Administration:

-

Animals are acclimated for one week with free access to a standard laboratory diet and water.

-

This compound is mixed into the basal diet at various concentrations (e.g., 0.005%, 0.01%, 0.02%, 0.04%, 0.08%, 0.16%).

-

Control animals receive the basal diet without this compound.

-

The diets and water are provided ad libitum for a specified period (e.g., 78 weeks). Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly. Necropsy and Histopathology:

-

At the end of the study, all animals are euthanized.

-

A complete necropsy is performed, with special attention to the urinary bladder.

-

The urinary bladder is inflated with formalin, fixed, and embedded in paraffin.

-

Sections of the bladder are stained with hematoxylin and eosin (H&E) and examined microscopically for the presence of hyperplasia, papillomas, and carcinomas.

32P-Postlabeling Assay for Detection of DNA Adducts

This sensitive method is used to detect bulky aromatic DNA adducts for which authentic standards are not available.

DNA Isolation:

-

Genomic DNA is isolated from the bladder tissue of this compound-treated and control animals using standard phenol-chloroform extraction or commercial kits. DNA Hydrolysis:

-

DNA (5-10 µg) is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. Adduct Enrichment (Optional but recommended):

-

The DNA digest is treated with nuclease P1 to dephosphorylate normal nucleotides to deoxyribonucleosides, while bulky adducts are resistant to this enzyme. 32P-Labeling:

-

The enriched adducts are labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase. Chromatographic Separation:

-

The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. Detection and Quantification:

-

The TLC plates are exposed to a phosphor screen.

-

The radioactivity of the adduct spots is quantified using a phosphorimager.

-

Adduct levels are calculated relative to the total amount of DNA analyzed.

Northern Blot Analysis for Oncogene Expression

This protocol is used to determine the expression levels of specific mRNAs, such as c-Ha-ras and c-myc, in urothelial cells.[1][5][6][7][8]

RNA Isolation:

-

Total RNA is extracted from urothelial cells or bladder tissue using a guanidinium thiocyanate-phenol-chloroform-based method or commercial kits. Gel Electrophoresis:

-

RNA samples (10-20 µg) are denatured and separated by size on a formaldehyde-agarose gel. Blotting:

-

The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane by capillary action. Hybridization:

-

The membrane is prehybridized to block non-specific binding sites.

-

A 32P-labeled DNA or RNA probe specific for the gene of interest (e.g., c-Ha-ras or c-myc) is added to the hybridization solution and incubated with the membrane. Washing and Autoradiography:

-

The membrane is washed under stringent conditions to remove the unbound probe.

-

The membrane is exposed to X-ray film or a phosphor screen to detect the radioactive signal. Quantification:

-

The intensity of the bands is quantified using densitometry or a phosphorimager and normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Mandatory Visualizations

Caption: Metabolic activation pathway of this compound to its ultimate carcinogenic form.

Caption: Experimental workflow for studying this compound-induced bladder carcinogenesis.

Caption: Postulated signaling pathway of this compound-induced bladder carcinogenesis.

References

- 1. Oncogene expression of this compound- or BBN-induced rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High NF-κB and STAT3 activity in human urothelial carcinoma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. To be an ally or an adversary in bladder cancer: the NF-κB story has not unfolded - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Noble rat bladder cancer model. This compound-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cell.byu.edu [cell.byu.edu]

- 6. Northern blot analysis for detection and quantification of RNA in pancreatic cancer cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Northern blot analysis for detection and quantification of RNA in pancreatic cancer cells and tissues | Semantic Scholar [semanticscholar.org]

- 8. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) in the Induction of Urothelial Carcinoma: A Technical Guide

Executive Summary: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a potent nitrofuran carcinogen that serves as a critical tool in preclinical research for modeling urothelial carcinoma of the bladder. Its administration to laboratory animals reliably induces tumors that share significant histopathological and molecular characteristics with human muscle-invasive bladder cancer. This document provides a comprehensive technical overview of the mechanisms of this compound-induced carcinogenesis, key signaling pathways involved, detailed experimental protocols for tumor induction and analysis, and quantitative data derived from key studies. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and urology research.

Mechanism of Carcinogenesis

This compound is a genotoxic compound that requires metabolic activation to exert its carcinogenic effects. The process involves a multi-step pathway leading to the formation of DNA adducts, which, if not repaired, can result in oncogenic mutations.

Metabolic Activation

The carcinogenicity of this compound is dependent on its metabolic activation, a process initiated by nitroreductases.[1] this compound is first deformylated to its proximate carcinogen, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT).[2] Subsequently, the nitro group of ANFT is reduced by enzymes such as cytochrome P450 reductases to form reactive electrophilic intermediates, including a hydroxylamine derivative.[1][3] These highly reactive species can then covalently bind to cellular macromolecules, most critically, DNA.[1][3]

DNA Adduct Formation and Genotoxicity

The electrophilic metabolites of this compound covalently bind to nucleophilic sites on DNA bases, forming carcinogen-DNA adducts.[4][5] This process is a critical initiating event in chemical carcinogenesis.[5] These adducts can distort the DNA helix, leading to errors during DNA replication and repair, which ultimately results in permanent somatic mutations in critical genes.[6][7] The accumulation of mutations in oncogenes and tumor suppressor genes disrupts normal cellular processes, leading to uncontrolled cell proliferation and malignant transformation.[5]

Key Signaling Pathways in this compound-Induced Carcinogenesis

While direct studies quantifying pathway alterations specifically in this compound models are limited, the resulting high-grade urothelial carcinomas are known to involve dysregulation of critical signaling pathways, notably the p53 and Cyclooxygenase-2 (COX-2) pathways.

p53 Tumor Suppressor Pathway

The p53 pathway is a central regulator of the cell cycle and apoptosis, acting as a crucial "guardian of the genome".[8] In response to DNA damage, such as that caused by this compound-DNA adducts, p53 is activated, leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is irreparable.[8] Mutations in the TP53 gene are among the most common genetic alterations in muscle-invasive bladder cancer.[9][10] Inactivation of p53 allows cells with significant DNA damage to bypass apoptosis and continue to proliferate, accumulating further genetic aberrations and promoting tumor progression.[11] Notably, the MBT-2 cell line, derived from a this compound-induced mouse bladder tumor, is known to be p53-deficient.[12]

Cyclooxygenase-2 (COX-2) Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most normal tissues but is often overexpressed in inflammatory states and various cancers, including urothelial carcinoma.[13][14] High COX-2 expression is associated with more advanced tumor stage, higher grade, and poorer prognosis in bladder cancer.[13][14] COX-2 catalyzes the production of prostaglandins, such as PGE2, which can promote tumorigenesis by stimulating cell proliferation, inhibiting apoptosis, promoting angiogenesis (the formation of new blood vessels), and modulating the immune response.[11] Studies in other rodent bladder cancer models have shown that COX-2 expression is significantly increased in tumors and that COX-2 inhibitors can reduce cancer incidence, suggesting its importance in chemically-induced urothelial carcinogenesis.[6]

Experimental Models and Protocols

The this compound-induced rodent model is a cornerstone for studying bladder carcinogenesis. Fischer 344 (F344) rats and C3H/He mice are commonly used strains.[2]

In Vivo Model: this compound-Induced Urothelial Carcinoma in Rats

This model involves the chronic dietary administration of this compound, leading to the development of urothelial hyperplasia, dysplasia, carcinoma in situ (CIS), and eventually, invasive transitional cell carcinoma over a period of 5 to 8 months.[15] The resulting tumors are histopathologically similar to human high-grade urothelial carcinoma.[12]

Detailed Experimental Protocols

Adapted from Becci et al., 1981.[1]

-

Animals: Use weaning male Fischer 344 (F344) rats. House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

-

Acclimatization: Allow a 1- to 2-week acclimatization period before the start of the experiment.

-

Carcinogen Administration: Prepare a powdered diet containing the desired concentration of this compound (e.g., 0.1%, 0.05%). Administer the this compound-containing diet to the experimental groups for a period of 30 weeks. A control group should receive the same diet without this compound.

-

Observation Period: After the 30-week induction phase, switch all animals to the control diet for an additional 22-week observation period.

-

Monitoring: Monitor animals weekly for clinical signs of toxicity, including weight loss, lethargy, and hematuria.

-

Termination and Tissue Collection: At the end of the 52-week period, euthanize the animals via CO2 asphyxiation. Perform a complete necropsy. Excise the urinary bladder, empty its contents, and record its weight.

-

Histopathology: Fix the bladder by inflating it with 10% neutral buffered formalin. Embed the tissue in paraffin, section it, and stain with hematoxylin and eosin (H&E) for microscopic evaluation by a qualified pathologist.

This is a generalized protocol for the ultrasensitive detection of DNA adducts.[2][15]

-

DNA Isolation: Isolate high-purity DNA from urothelial cells or bladder tissue using standard enzymatic and solvent extraction methods.

-

DNA Digestion: Digest 5-10 µg of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but common): Enrich the adduct fraction by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.

-

32P-Labeling: Label the 5'-hydroxyl group of the enriched adducts by transferring 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducts from excess ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the separated adducts by autoradiography. Quantify the level of radioactivity in the adduct spots using a phosphorimager or by scintillation counting to determine the relative adduct levels (RAL), often expressed as adducts per 108-1010 normal nucleotides.[8]

This is a generalized protocol for staining formalin-fixed, paraffin-embedded (FFPE) rat bladder sections for markers like p53 and COX-2.

-

Deparaffinization and Rehydration: Immerse slides in xylene (3x5 min), followed by a graded series of ethanol (100% 2x10 min, 95% 2x10 min, 70% 2x10 min) and finally in deionized water (2x5 min).

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a microwave or pressure cooker. Allow slides to cool for 30 minutes.

-

Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity. Wash with PBS.

-

Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-p53 or anti-COX-2) at the optimal dilution overnight at 4°C in a humidified chamber.

-

Secondary Antibody & Detection: Wash slides in PBS. Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex reagent (for ABC method). Wash again.

-

Chromogen Development: Apply a chromogen substrate, such as diaminobenzidine (DAB), and incubate until the desired brown color intensity is reached.

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through a reverse graded ethanol series and xylene, then apply a coverslip using a permanent mounting medium.

-

Analysis: Evaluate staining intensity and distribution under a light microscope. For p53, nuclear staining is typically assessed, while for COX-2, cytoplasmic staining is evaluated.

Quantitative Analysis of this compound Carcinogenicity

Dose-Response and Pathological Findings

The incidence and severity of urothelial lesions induced by this compound are dose-dependent. A key study in F344 rats provides a clear correlation between the dietary concentration of this compound and the resulting bladder pathology after 52 weeks.

Table 1: Dose-Response of Dietary this compound in Male F344 Rats (Data adapted from Becci et al., 1981)[1]

| This compound Concentration (in diet) | Duration of Administration | Observation Period | Number of Rats | Key Pathological Findings |

| 0.1% | 30 weeks | 22 weeks | N/A | Papillary tumors, hyperplastic mucosa with pleomorphic microvilli. |

| 0.05% | 30 weeks | 22 weeks | N/A | Papillary tumors, hyperplastic mucosa with pleomorphic microvilli. |

| 0.01% | 30 weeks | 22 weeks | N/A | Hyperplasia of varying degrees of severity. |

| 0.005% | 30 weeks | 22 weeks | 16 | Minimal hyperplasia observed in 4 of 16 rats. |

| 0.001% | 30 weeks | 22 weeks | N/A | No mucosal abnormalities observed. |

| 0.0005% | 30 weeks | 22 weeks | N/A | No mucosal abnormalities observed. |

| Control (0%) | 52 weeks | 0 weeks | N/A | No mucosal abnormalities observed. |

Molecular Alterations

This compound-induced tumors, as models for high-grade invasive cancer, are expected to harbor molecular alterations similar to those found in their human counterparts. While specific frequencies can vary between models and studies, the following table summarizes key molecular markers that are frequently altered.

Table 2: Common Molecular Alterations in High-Grade Urothelial Carcinoma

| Molecular Marker | Type of Alteration | Frequency in High-Grade/Invasive UC | Role in Carcinogenesis |

| p53 | Inactivating mutation, deletion | ~50-70%[9] | Loss of tumor suppression, evasion of apoptosis, genomic instability. |

| COX-2 | Overexpression | ~38-66%[13][14] | Promotes proliferation, angiogenesis, and inflammation; inhibits apoptosis. |

| Rb | Inactivating mutation, deletion | ~13-50%[9] | Loss of cell cycle control at the G1/S checkpoint. |

| FGFR3 | Activating mutation | Low in invasive UC, high in low-grade papillary tumors[10] | Drives proliferation (primarily in the low-grade pathway). |

Implications for Drug Development and Research

The this compound-induced urothelial carcinoma model provides a robust and reproducible platform for:

-

Efficacy Testing: Evaluating novel therapeutic agents, including chemotherapy, targeted therapy (e.g., COX-2 inhibitors), and immunotherapy.[8]

-

Mechanism of Action Studies: Elucidating the molecular pathways involved in the initiation and progression of bladder cancer.

-

Biomarker Discovery: Identifying and validating new diagnostic, prognostic, and predictive biomarkers for urothelial carcinoma.

-

Chemoprevention Studies: Assessing the ability of dietary or pharmacological agents to prevent or delay tumor development.

Conclusion

This compound is an indispensable tool in the study of urothelial carcinoma. Its well-characterized mechanism of action, involving metabolic activation and DNA adduct formation, and its ability to induce tumors that recapitulate key features of human invasive bladder cancer make it a highly relevant preclinical model. By understanding the dose-response relationships, underlying signaling pathway alterations, and standardized experimental protocols associated with this model, researchers can more effectively design studies to advance the diagnosis, prevention, and treatment of this challenging disease.

References

- 1. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 2. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Increased expression of cyclooxygenase-2 protein in rat urinary bladder tumors induced by N-butyl-N-(4-hydroxybutyl) nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mutational signatures and molecular alterations of bladder cancer - Seok Ju - Translational Cancer Research [tcr.amegroups.org]

- 7. Molecular alterations associated with bladder cancer initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced Expression of Cyclooxygenase-2 in High Grade Human Transitional Cell Bladder Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of Cyclooxygenase-2 in Human Transitional Cell Carcinoma of the Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of p53 in urothelial cell cultures from tumour-bearing and tumour-free patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sysy.com [sysy.com]

- 15. [Quantification of p53 oncoprotein in bladder carcinoma: 5-year experience] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the In Vivo Biotransformation and Metabolites of FANFT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biotransformation and metabolic fate of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a known bladder carcinogen. This document details the metabolic pathways, identifies key metabolites, presents quantitative excretion data, and outlines the experimental protocols used for these analyses.

Executive Summary

The in vivo metabolism of this compound is a critical area of study for understanding its toxicological profile and carcinogenic potential. The primary metabolic pathway involves a two-step process: initial deformylation to its more toxic metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), followed by nitroreduction of the furan ring. This guide synthesizes the available scientific literature to provide a detailed understanding of these processes, offering valuable insights for researchers in toxicology, pharmacology, and drug development.

Metabolic Pathways of this compound

The biotransformation of this compound in vivo primarily follows a sequential pathway of deformylation and nitroreduction.

Deformylation: The first and major metabolic step is the hydrolysis of the formamide group of this compound to yield ANFT. This reaction is catalyzed by amidases, likely carboxylesterases, which are abundant in the liver and other tissues.[1][2][3][4] This initial conversion is significant as ANFT is considered a more potent proximate carcinogen than the parent compound.

Nitroreduction: Following deformylation, ANFT undergoes reduction of the nitro group on the furan ring. This process is catalyzed by nitroreductases, a group of enzymes that includes certain cytochrome P450 (CYP) isoforms.[5][6][7][8] The nitroreduction of ANFT can lead to the formation of several metabolites, including the minor excretory product 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone (ATCP).

Below is a diagram illustrating the primary metabolic pathway of this compound.

Quantitative Analysis of this compound and its Metabolites

Quantitative data on the excretion of this compound and its metabolites are crucial for understanding its pharmacokinetics and disposition. The majority of administered this compound is metabolized, with ANFT being the predominant metabolite.

Table 1: Excretion of this compound and its Metabolites in Mice and Rats

| Compound | Species | Matrix | Percentage of Administered Dose | Reference |

| This compound (unchanged) | Mouse | Urine | Not specified | |

| ANFT | Mouse | Urine | Not specified | |

| ATCP | Mouse | Urine | ~5% | |

| Unidentified Metabolites | Mouse | Urine | At least two others | |

| 14CO2 (from [14C]formamide) | Mouse | Expired Air | ~82% (within 36 hr) | |

| This compound (total radioactivity) | Rat | Urine | 44.2 ± 1.8% (after 2 hr) | |

| ANFT (total radioactivity) | Rat | Urine | 27.3 ± 2.1% (after 2 hr) | |

| This compound (total radioactivity) | Rat | Bile | ~20% (after 2 hr) | |

| ANFT (total radioactivity) | Rat | Bile | ~20% (after 2 hr) | |

| ANFT (from this compound admin.) | Rat | Urine (rate) | 49.7 ± 8.6 nmol/min | |

| ANFT (from ANFT admin.) | Rat | Urine (rate) | 0.9 ± 0.1 nmol/min |

Note: The table summarizes available quantitative data. Direct comparisons between studies may be limited due to differences in experimental design.

Experimental Protocols

The identification and quantification of this compound and its metabolites rely on robust analytical methodologies. Below are outlines of typical experimental protocols employed in in vivo studies.

In Vivo Animal Studies

Objective: To study the metabolism and excretion of this compound in a rodent model.

Workflow Diagram:

Detailed Steps:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed in metabolic cages to allow for the separate collection of urine and feces. For biliary excretion studies, bile duct cannulation is performed.

-

Dosing: this compound, often radiolabeled (e.g., with 14C), is administered via oral gavage or intraperitoneal injection.

-

Sample Collection: Urine, feces, and bile are collected at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h). Blood samples can also be collected to determine plasma pharmacokinetics.

-

Sample Preparation:

-

Urine: May be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

Feces: Homogenized and extracted with an organic solvent.

-

Bile: Can be analyzed directly or after dilution.

-

Plasma: Proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed.

-

Analytical Methodology: HPLC-MS/MS

Objective: To separate, identify, and quantify this compound and its metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Injection Volume: 10-50 µL.

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) is commonly used, often in positive ion mode for this compound and its primary metabolites.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

-

Detection:

-

Full Scan: To identify potential metabolites.

-

Product Ion Scan (MS/MS): To obtain structural information by fragmenting the parent ions of interest. The fragmentation patterns of this compound and ANFT would be analyzed to confirm their structures.

-

Multiple Reaction Monitoring (MRM): For targeted quantification of known metabolites. Specific precursor-to-product ion transitions are monitored for high sensitivity and selectivity.

-

Enzymes Involved in this compound Biotransformation

Amidases/Carboxylesterases: The deformylation of this compound is a hydrolysis reaction characteristic of amidases. Carboxylesterases (CES), particularly CES1 and CES2, are major hydrolytic enzymes in the liver and intestine and are likely responsible for this metabolic step.[1][2][3][4]

Cytochrome P450 Reductases: The reduction of the nitro group in ANFT is a key step in its further metabolism and potential activation to reactive intermediates. This reduction is often carried out by NADPH-cytochrome P450 reductase, which can act as a nitroreductase.[7][8] Several CYP isoforms have been shown to possess nitroreductase activity towards various nitroaromatic compounds.[5][6]

Conclusion

The in vivo biotransformation of this compound is a complex process initiated by deformylation to the more potent carcinogen ANFT, which is then subject to nitroreduction. A thorough understanding of these metabolic pathways, the enzymes involved, and the quantitative disposition of the metabolites is essential for assessing the risk associated with this compound exposure and for the development of safer chemical analogues. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolism of this compound and other related compounds. Further research is warranted to identify the specific carboxylesterase and CYP450 isoforms involved in this compound metabolism and to obtain a more complete quantitative profile of its metabolites in different species, including humans.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NADH reduction of nitroaromatics as a probe for residual ferric form high-spin in a cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduction of nitro and azo compounds by NADPH-cytochrome P-450 reductase-cytochrome c heme peptide system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinogenic Profile of Nitrofuran Derivatives: A Technical Guide Focused on FANFT

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofuran derivatives, a class of synthetic broad-spectrum antibiotics, have seen limited use due to concerns over their carcinogenicity. This technical guide provides an in-depth examination of the carcinogenic properties of these compounds, with a primary focus on N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a potent bladder carcinogen in rodent models. This document details the metabolic activation, mechanism of genotoxicity, and the cellular response to DNA damage induced by this compound. Quantitative data on its carcinogenic effects are presented, alongside detailed experimental protocols for key assays. Signaling pathways involved in nitrofuran-induced carcinogenesis are visualized to provide a clear understanding of the molecular mechanisms at play.

Introduction

5-nitrofuran derivatives are characterized by a nitro group at the 5-position of a furan ring. While effective as antimicrobial agents, many compounds in this class have demonstrated mutagenic and carcinogenic properties, raising concerns about their safety for human use.[1] this compound is a well-studied model compound for inducing urinary bladder cancer in laboratory animals and serves as a valuable tool for investigating the mechanisms of chemical carcinogenesis.[2] The carcinogenicity of nitrofurans is intrinsically linked to their metabolic activation, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.[1][3] Understanding the intricate details of this process is crucial for risk assessment and the development of safer therapeutic alternatives.

Metabolic Activation and Genotoxicity

The genotoxicity of nitrofuran derivatives is not inherent to the parent compounds but arises from their metabolic reduction. This process is a critical initiating event in their carcinogenic cascade.

Metabolic Pathway

The primary metabolic pathway for this compound involves a two-step process:

-

Deformylation: this compound is first metabolized to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). This reaction is catalyzed by amidase or formamidase enzymes, though specific kinetic parameters for this transformation of this compound are not well-documented in the available literature.

-

Nitroreduction: The nitro group of ANFT is then reduced by nitroreductases to form a series of highly reactive intermediates, including nitroso, hydroxylamino, and ultimately, a nitrenium ion. These electrophilic species are capable of covalently binding to cellular nucleophiles.

DNA Adduct Formation

Carcinogenicity Data

Animal bioassays have unequivocally demonstrated the potent carcinogenicity of this compound, particularly in the urinary bladder of rats.

Dose-Response Relationship for Bladder Carcinoma in Rats

The incidence of urinary bladder carcinoma in male F344 rats fed varying doses of this compound for 30 weeks, followed by a control diet, is summarized in the table below.

| This compound Concentration in Diet (%) | Number of Rats | Incidence of Bladder Carcinoma (%) |

| 0.2 | 24 | 100 |

| 0.1 | 24 | 100 |

| 0.05 | 24 | 87 |

| 0.01 | 24 | 0 |

| 0.005 | 24 | 0 |

| 0.001 | 24 | 0 |

| 0 (Control) | 24 | 0 |

| Data sourced from a long-term dose-response study. |

Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. Key signaling pathways involved include the Fanconi Anemia (FA) pathway and the ATR/ATM-mediated DNA damage response.

Experimental Protocols

Rodent Bladder Cancer Bioassay

This protocol outlines a typical procedure for assessing the carcinogenicity of this compound in a rat model.

-

Animal Model: Male Fischer 344 rats, 4-6 weeks old.

-

Housing: Animals are housed in polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: this compound is mixed into a standard powdered rodent diet at specified concentrations (e.g., 0.2%, 0.1%, 0.05%). Control animals receive the same diet without this compound.

-

Administration: The this compound-containing diet is provided ad libitum for a specified duration, typically 8 to 11 months, to induce a high incidence of bladder tumors.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Termination and Necropsy: At the end of the study, animals are euthanized by CO2 asphyxiation. A complete necropsy is performed, with special attention to the urinary bladder. The bladder is inflated with a fixative (e.g., 10% neutral buffered formalin), and the number, size, and location of any tumors are recorded.

-

Histopathology: The urinary bladder and other major organs are processed for histological examination. Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Tumors are classified according to established histopathological criteria.

³²P-Postlabeling Assay for DNA Adducts

This sensitive method is used to detect and quantify DNA adducts formed by carcinogens like this compound.

-

DNA Isolation: High molecular weight DNA is isolated from the target tissue (e.g., bladder epithelium) using standard phenol-chloroform extraction or commercial kits.

-

DNA Digestion: The purified DNA is enzymatically hydrolyzed to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The bulky, hydrophobic this compound-DNA adducts are enriched from the normal nucleotides, often by butanol extraction or nuclease P1 digestion which preferentially dephosphorylates normal nucleotides.

-

³²P-Labeling: The enriched adducts are then radiolabeled at their 5'-hydroxyl group by T4 polynucleotide kinase using [γ-³²P]ATP.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ to 10¹⁰ normal nucleotides.

Conclusion

The carcinogenicity of nitrofuran derivatives, exemplified by this compound, is a complex process initiated by metabolic activation to reactive species that form DNA adducts. This genotoxic insult triggers cellular DNA damage responses, and when the damage overwhelms the repair capacity, it can lead to mutations and the development of cancer. The data and protocols presented in this guide provide a comprehensive overview for researchers in toxicology and drug development, highlighting the mechanisms of nitrofuran-induced carcinogenesis and offering standardized methodologies for its investigation. Further research is warranted to fully elucidate the specific enzymes involved in this compound metabolism and to quantify the dose-dependent formation of DNA adducts in target tissues, which will be crucial for more precise risk assessment.

References

The Historical Context of FANFT in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) holds a significant place in the history of experimental oncology. As a potent nitrofuran derivative, this compound became a cornerstone tool for inducing urothelial carcinoma of the bladder in animal models, particularly in rats. This chemically induced cancer model has been instrumental in advancing our understanding of bladder cancer pathogenesis, evaluating potential chemotherapeutic agents, and exploring the molecular mechanisms underlying urothelial tumorigenesis. This technical guide provides an in-depth overview of the historical context of this compound in cancer research, detailing experimental protocols, quantitative data from key studies, and the molecular signaling pathways implicated in its carcinogenic activity.

Historical Perspective

The use of this compound as a bladder-specific carcinogen in rodents began to gain prominence in the mid-20th century. Researchers discovered that oral administration of this compound reliably induced a sequence of histopathological changes in the rat urothelium, progressing from simple hyperplasia to nodular and papillary hyperplasia, and ultimately to invasive transitional cell carcinoma (TCC).[1] This reproducible and time-dependent tumor induction made the this compound-rat model a valuable platform for studying the multi-stage process of carcinogenesis. The model's similarity to human bladder cancer, in terms of the progression from non-invasive to invasive disease, further solidified its importance in preclinical research.[1]

Quantitative Data on this compound-Induced Bladder Carcinogenesis

Numerous studies have quantified the carcinogenic effects of this compound in rats, providing valuable dose-response and temporal data. The following tables summarize key quantitative findings from various studies, offering a comparative overview of tumor incidence and latency.

| Dose of this compound (% in diet) | Animal Strain | Duration of Treatment | Observation Period | Bladder Tumor Incidence (%) | Reference |

| 0.2% | Fischer F344 (Male) | 6 weeks | 78 weeks | 100% | (Cohen et al., 1979) |

| 0.188% | Fischer (Female) | 20 weeks | 20 weeks | 16% (carcinomas) | [2] |

| 0.188% + 0.005% Allopurinol | Fischer (Female) | 20 weeks | 20 weeks | 54% (carcinomas) | [2] |

| 0.1% | Fischer F344 (Male) | 30 weeks | 52 weeks | Papillary tumors observed | [3][4] |

| 0.05% | Fischer F344 (Male) | 30 weeks | 52 weeks | Papillary tumors observed | [3][4] |

| 0.01% | Fischer F344 (Male) | 30 weeks | 52 weeks | Hyperplasia observed | [3][4] |

| 0.005% | Fischer F344 (Male) | 30 weeks | 52 weeks | 25% (4/16 rats with minimal hyperplasia) | [3][4] |

| Not Specified | Inbred Rat Strain | Long-term | Several years | 33-40% | [5] |

Table 1: Dose-Response and Tumor Incidence in this compound-Induced Bladder Cancer in Rats. This table presents a summary of bladder tumor incidence in rats exposed to varying doses of this compound in their diet over different experimental durations.

| Carcinogen | Animal Strain | Latency Period for Tumor Induction | Reference |

| This compound | Rodents | 8 to 11 months | [1] |

| This compound | Fischer F344 (Male) | Tumors observed at 52 weeks | [3][4] |

| This compound | Fischer (Female) | Carcinomas appeared at 15 and 20 weeks | [2] |

Table 2: Latency Period for this compound-Induced Bladder Tumors. This table highlights the typical time frame for the development of bladder tumors in rodents following the administration of this compound.

Experimental Protocols

The induction of bladder cancer using this compound follows a generally standardized protocol, with minor variations across different studies. The following provides a detailed methodology for a typical experiment.

Protocol: Induction of Urothelial Carcinoma in Rats using this compound

1. Animal Model:

-

Species: Rat

-

Strain: Fischer 344 (F344) or Sprague-Dawley are commonly used.

-

Sex: Male rats are often preferred due to a higher susceptibility to this compound-induced bladder carcinogenesis.

-

Age: Weanling rats (approximately 4-6 weeks old) are typically used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Carcinogen Preparation and Administration:

-

Carcinogen: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound).

-

Vehicle: this compound is typically mixed into the powdered rodent diet at a specified concentration (e.g., 0.1% to 0.2% w/w).

-

Preparation: A homogenous mixture is crucial for consistent dosing. This can be achieved by first mixing the this compound with a small portion of the diet and then progressively incorporating the rest of the diet.

-

Administration: The this compound-containing diet is provided to the experimental group of rats for a predetermined duration (e.g., 6 to 30 weeks). A control group receives the same diet without this compound.

3. Monitoring and Observation:

-

Health Status: Animals should be monitored daily for any signs of toxicity, such as weight loss, lethargy, or hematuria.

-

Body Weight: Record the body weight of each animal weekly.

-

Urine Analysis: Periodic urine analysis can be performed to check for hematuria or other abnormalities.

4. Assessment of Urothelial Changes:

-

Termination: Animals are euthanized at specified time points throughout the study.

-

Bladder Excision: The urinary bladder is carefully excised, emptied of urine, and weighed.

-

Gross Examination: The bladder is opened longitudinally, and the mucosal surface is examined for any visible lesions, such as nodules, papillomas, or tumors.

-

Histopathology:

-

The bladder is fixed in 10% neutral buffered formalin.

-

The fixed tissue is processed, embedded in paraffin, and sectioned.

-

Sections are stained with hematoxylin and eosin (H&E).

-

A veterinary pathologist examines the slides to evaluate the urothelium for hyperplasia, dysplasia, carcinoma in situ (CIS), and invasive carcinoma.

-

-

Scanning Electron Microscopy (SEM) (Optional):

5. Data Analysis:

-

Tumor Incidence: Calculate the percentage of animals in each group that develop bladder tumors.

-

Tumor Multiplicity: Determine the average number of tumors per tumor-bearing animal.

-

Tumor Size: Measure the dimensions of the tumors.

-

Statistical Analysis: Use appropriate statistical tests (e.g., Fisher's exact test for incidence, t-test for multiplicity and size) to compare the experimental and control groups.

Signaling Pathways in this compound-Induced Carcinogenesis

The carcinogenic effects of this compound are initiated through its metabolic activation and subsequent formation of DNA adducts, leading to genetic mutations and alterations in key signaling pathways that control cell growth, proliferation, and survival.

Metabolic Activation and DNA Adduct Formation

This compound is a procarcinogen that requires metabolic activation to exert its genotoxic effects. In vivo, this compound is deformylated to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), which is then further metabolized to reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to mispairing during DNA replication, resulting in mutations.

References

- 1. Oncogene expression of this compound- or BBN-induced rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing effect of allopurinol on the induction of bladder cancer in rats by n-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. exp-oncology.com.ua [exp-oncology.com.ua]

- 4. Effect of dose on urinary bladder carcinogenesis induced in F344 rats by N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental bladder tumor induction, propagation, and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling of FANFT Powder

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a potent carcinogen and mutagen.

Chemical and Physical Properties

This compound is a dark yellow to gold solid powder. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Appearance | Dark yellow or gold solid powder | |

| Molecular Formula | C8H5N3O4S | |

| Molecular Weight | 267.22 g/mol | |

| Melting Point | 287-289 °C | |

| Water Solubility | Insoluble | |

| Stability | Stable under recommended storage conditions. | |

| Incompatibilities | Acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. |

Toxicological Information

This compound is a known potent tumor initiator and mutagen. It has been shown to cause bladder tumors in all animal species studied and is mutagenic to many bacteria. When heated to decomposition, it emits very toxic fumes of sulfur oxides and nitrogen oxides.

Quantitative Toxicity Data:

| Route | Species | Value |

| Oral LD50 | Rat | >2000 mg/kg |

| Dermal LD50 | Rabbit | >2000 mg/kg |

Note: This data is based on available information and may not be exhaustive.

Health Hazards and First Aid

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

Health Effects:

-

Acute: May cause irritation to the skin, eyes, and respiratory tract.

-

Chronic: Confirmed carcinogen and mutagen. Prolonged or repeated exposure may cause damage to organs.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Personal Protective Equipment (PPE)

Due to the high hazard associated with this compound, strict adherence to PPE protocols is mandatory.

| Protection Type | Recommended Equipment |

| Respiratory | A NIOSH-approved full-facepiece respirator with appropriate cartridges for organic vapors and particulates. |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Eye | Chemical safety goggles or a face shield. |

| Skin and Body | A chemical-resistant lab coat or disposable coveralls. Closed-toe shoes. |

Handling and Storage

Handling:

-

Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box.

-

Avoid the creation of dust. Use wet methods for cleaning if possible.

-

All equipment and surfaces that come into contact with this compound should be decontaminated after use.

Storage:

-

Store in a tightly sealed, labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials.

Spill and Disposal Procedures

Spill Cleanup:

-

Evacuate the area and restrict access.

-

Wear appropriate PPE as outlined in Section 4.

-

Cover the spill with an absorbent material (e.g., vermiculite, sand).

-